N-Unsubstituted vs. N-Methyl Chromeno-Triazol-4-one: Cytotoxic SAR Differential Across Three Cancer Cell Lines
In a head-to-head SAR study, the unsubstituted triazole compound 2a (IC50 = 0.65 µM in T-47D breast cancer cells) was directly compared with its N-methylated congener 2b (IC50 = 0.52 µM in T-47D, 0.32 µM in MDA-MB-231, and 0.24 µM in PC3). Methylation enhanced potency by 1.25× in T-47D and produced a compound that was 3-fold more potent than doxorubicin (IC50 = 0.73 µM) in PC3 cells and 4-fold more potent (IC50 = 1.51 µM) in MDA-MB-231 cells [1]. This demonstrates that the N–H position is a critical tuning point; procurement of the unsubstituted core is essential to establish the baseline for any substitution-dependent activity assay.
| Evidence Dimension | Cytotoxicity (IC50, µM) across cancer cell lines |
|---|---|
| Target Compound Data | Compound 2a (N–H triazole): IC50 = 0.65 µM (T-47D) |
| Comparator Or Baseline | Compound 2b (N–CH3 triazole): IC50 = 0.52 µM (T-47D), 0.32 µM (MDA-MB-231), 0.24 µM (PC3); Doxorubicin: IC50 = 0.73 µM (PC3), 1.51 µM (MDA-MB-231) |
| Quantified Difference | N-methylation increased potency 1.25× (T-47D); 3–4× more potent than doxorubicin in PC3 and MDA-MB-231 |
| Conditions | In vitro resazurin-based cytotoxicity assay; 72 h incubation; breast (T-47D, MDA-MB-231) and prostate (PC3) cancer cell lines; non-cancerous HuMEC control |
Why This Matters
Procuring the unsubstituted parent compound ensures that the baseline IC50 for the core scaffold is known, enabling accurate quantification of the potency gain attributable to any introduced substituent.
- [1] Saher, L.; Monteiro, F. L.; Rocha, D. H. A.; Albuquerque, H. M. T.; Silva, A. M. S.; et al. Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells. Chemistry & Biodiversity, 2023, 20, e202300251. View Source
